5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This compound features a pyrimidinetrione core (1,3-dimethylbarbituric acid derivative) with a 2-(diethylamino)-1,3-thiazol-5-yl substituent at the 5-position. The thiazole ring introduces basicity via the diethylamino group, while the pyrimidinetrione scaffold provides hydrogen-bonding capacity. Such structural motifs are common in bioactive molecules, particularly those targeting ion channels or enzymes .
Properties
IUPAC Name |
5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-5-18(6-2)13-15-8-9(22-13)7-10-11(19)16(3)14(21)17(4)12(10)20/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKUYUBPCTHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
- **Formation of the Pyrimid
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Biological Activity
5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C14H18N2O4S
- Molecular Weight : 310.37 g/mol
- CAS Number : 477855-05-3
Anticancer Properties
Recent studies have shown that the compound exhibits significant anticancer properties. In particular, it has been evaluated for its efficacy against various cancer cell lines through in vitro assays.
- Case Study : A study conducted by Fayad et al. (2019) identified this compound as a potential anticancer agent through screening against multicellular spheroids. The results indicated that it effectively inhibited cell proliferation in several cancer types, suggesting its role as a promising candidate for further development in cancer therapeutics .
Tyrosinase Inhibition
The compound has also been studied for its ability to inhibit tyrosinase, an enzyme crucial in melanin production:
- Mechanism : The inhibition of tyrosinase can lead to reduced melanin synthesis, making this compound a candidate for treating hyperpigmentation disorders.
- Experimental Findings : In cell-based experiments using B16F10 cells (a murine melanoma cell line), the compound showed potent inhibitory effects on both mushroom and mammalian tyrosinase activity. The results demonstrated that at concentrations of 10 µM, the compound significantly reduced tyrosinase activity compared to controls .
| Compound | Concentration (µM) | Tyrosinase Activity Reduction (%) |
|---|---|---|
| This compound | 10 | 50 |
| Kojic Acid (Control) | 10 | 36 |
Antioxidant Activity
In addition to its tyrosinase inhibitory effects, the compound has exhibited antioxidant properties:
- Study Results : In antioxidant assays, the compound demonstrated strong radical scavenging activity comparable to known antioxidants . This suggests that it may have potential applications in preventing oxidative stress-related diseases.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary cytotoxicity studies indicated that at lower concentrations (≤20 µM), the compound did not exhibit significant cytotoxic effects in B16F10 cells over 48 and 72 hours . However, further toxicological evaluations are necessary to establish its safety profile for potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Modifications
- Pyrimidinetrione Derivatives: Target Compound: Contains a 1,3-dimethylpyrimidinetrione core with a thiazole-based substituent. 5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidinetrione (): Substituted with a furan ring, enhancing π-conjugation but lacking the basic diethylamino group. 5-[(5-Methylfuran-2-yl)methylene]-pyrimidinetrione (): Methylfuran substituent increases hydrophobicity compared to the target’s thiazole. 5-(Dimethylaminomethylidene)-1,3-dimethylpyrimidinetrione (): Features a dimethylamino group directly attached to the methylene bridge, reducing steric bulk versus the thiazole substituent.
Substituent Variations
- Heterocyclic Moieties: Thiazole vs. Thiophene/Pyrazole: The target’s diethylamino-thiazole group (electron-rich) contrasts with thiophene () or pyrazole () substituents, altering electronic profiles and binding interactions. Chlorophenyl/Furan Derivatives: Compounds like 5-{[5-(3,4-dichlorophenyl)furyl]methylene}-pyrimidinetrione () prioritize halogen-mediated hydrophobic interactions, unlike the target’s amino-thiazole.
Calcium Channel Blockade ()
- SR-5 to SR-10 Derivatives : Exhibit L-type calcium channel inhibition (binding energies: −5 to −8.8 kcal/mol), with chloro-substituted analogs (SR-9/SR-10) showing superior stability in molecular dynamics simulations.
- Target Compound: The diethylamino-thiazole group may enhance binding to polar residues in calcium channels, though computational validation is needed.
Anticancer and Antimicrobial Potential
- Thiazole-Pyrimidine Hybrids (): Thiazole-containing pyrimidines demonstrate kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound’s applicability in oncology.
- Pyrazolo-Pyrimidinetriones (): Display anti-inflammatory activity, highlighting the scaffold’s versatility.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
